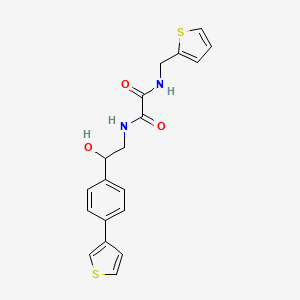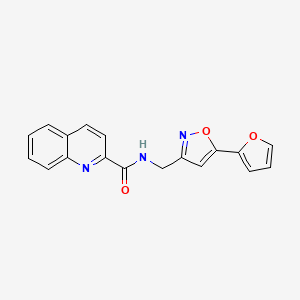
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide, also known as FIQ, is a small molecule compound that has gained attention in the scientific community for its potential applications in research. FIQ has been synthesized through various methods and has been found to have promising effects on various biological processes.
Scientific Research Applications
Synthesis and Reactivity
- N-(Quinolin-6-yl)furan-2-carboxamide, a compound similar to N-((5-(furan-2-yl)isoxazol-3-yl)methyl)quinoline-2-carboxamide, was synthesized and treated to produce N-(quinolin-6-yl)furan-2-carbothioamide, which underwent various electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).
- Another study explored the synthesis of 2-(fur-2-yl)thiazolo[4,5-f]quinoline through a series of reactions, starting from quinoline-5-amine and furan-2-carbonyl chloride, demonstrating the potential for complex syntheses involving quinoline and furan compounds (Aleksandrov et al., 2019).
Photocatalytic and Magnetic Properties
- A quinoline–imidazole–monoamide ligand was used to synthesize octamolybdate complexes with significant electrocatalytic activities and photocatalytic properties for degrading organic dyes, showcasing the versatility of quinoline-based compounds in material science (Li et al., 2020).
Antimycobacterial Activity
- Quinoline analogues, similar in structure to this compound, were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in medicinal chemistry (Kantevari et al., 2011).
Inhibitors of Enzymes and Receptors
- Furan-amidine analogues, related to the compound , were evaluated as inhibitors of NQO2, an enzyme of potential interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).
Radioligand Potential
- Quinoline-2-carboxamide derivatives were investigated as potential radioligands for the visualization of peripheral benzodiazepine receptors, indicating the diagnostic potential of similar compounds in nuclear medicine (Matarrese et al., 2001).
Antibacterial and Antifungal Agents
- Novel quinoline carboxamides were synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Moussaoui et al., 2021).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(15-8-7-12-4-1-2-5-14(12)20-15)19-11-13-10-17(24-21-13)16-6-3-9-23-16/h1-10H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDHJCLZYFNIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


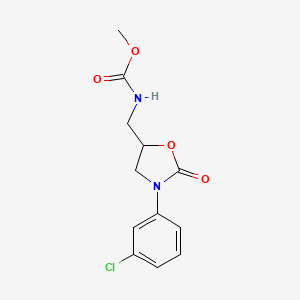

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
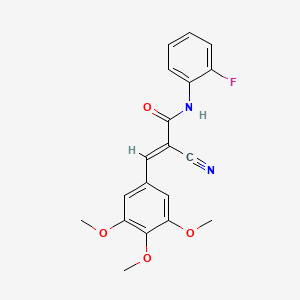
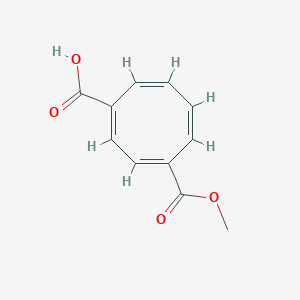
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)
![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
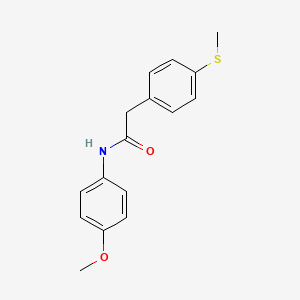
![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)
![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)
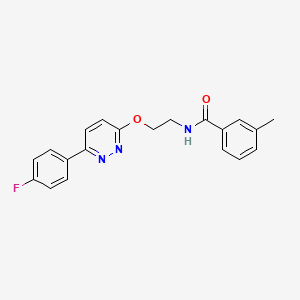
![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)
